N-(4-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their complex ring structures, which include atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidobenzimidazole core, followed by the introduction of the pyridylmethyl group and the chlorophenyl group. Common reagents used in these steps include various chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls would be essential to ensure the consistency and purity of the final product. Solvent extraction and crystallization techniques would be employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hyd
Properties
Molecular Formula |
C24H20ClN5O2 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C24H20ClN5O2/c25-17-8-10-18(11-9-17)27-22(31)13-16-14-29-21-7-2-1-6-20(21)28-24(29)30(23(16)32)15-19-5-3-4-12-26-19/h1-12,16H,13-15H2,(H,27,31) |
InChI Key |
IODWBXBNMBPHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=N4)CC(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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